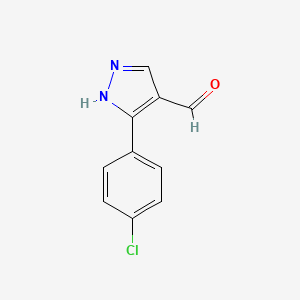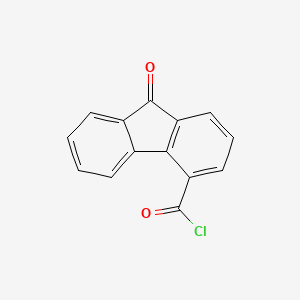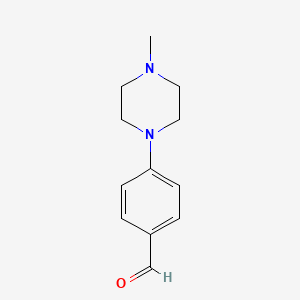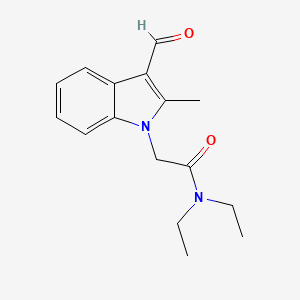![molecular formula C18H11NO3 B1299116 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione CAS No. 6914-99-4](/img/structure/B1299116.png)
2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione” is a chemical compound with the CAS Number: 6914-99-4 . It has a molecular weight of 289.29 .
Synthesis Analysis
Recent developments in the synthesis of isoquinoline-1,3-dione compounds have attracted extensive attention from synthetic chemists . A diverse range of synthetic methods employing acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors, such as those containing carbon, sulphur, phosphorus, nitrogen, silicon and bromine .Molecular Structure Analysis
The IUPAC name of the compound is 2-(4-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione . The InChI code is 1S/C18H11NO3/c20-13-9-7-12(8-10-13)19-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(19)22/h1-10,20H .Chemical Reactions Analysis
The compound is part of the isoquinoline-1,3-dione compounds which have been synthesized using acryloyl benzamides as key substrates . These compounds have been synthesized using different radical precursors, such as those containing carbon, sulphur, phosphorus, nitrogen, silicon and bromine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.29 .Aplicaciones Científicas De Investigación
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives, as a class of chemical compounds, have shown wide-ranging biological potentials in pharmacotherapeutics. A comprehensive review highlighted their applications in addressing various diseases, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial conditions. These findings suggest the versatility of isoquinoline derivatives in drug development and therapeutic applications, potentially encompassing "2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione" for similar uses (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Advanced Oxidation Processes for Organic Compound Degradation
Another study explored advanced oxidation processes (AOPs) for degrading acetaminophen in aqueous media, leading to various by-products and mechanisms. This research can provide insights into the degradation pathways and potential environmental impacts of similar organic compounds, including isoquinoline derivatives. Understanding these mechanisms can aid in assessing the environmental persistence and safety of pharmaceutical compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione are HIV-1 integrase (IN) and HIV-1 reverse transcriptase (RT) ribonuclease H (RNase H) . These enzymes play crucial roles in the replication of the HIV-1 virus. HIV-1 integrase is responsible for integrating the viral DNA into the host genome, while HIV-1 reverse transcriptase RNase H is involved in the conversion of viral RNA into DNA.
Mode of Action
2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione interacts with its targets by inhibiting their enzymatic activities
Result of Action
The inhibition of HIV-1 integrase and HIV-1 reverse transcriptase RNase H by 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione results in the disruption of the HIV-1 replication cycle . This can lead to a decrease in viral load and potentially slow the progression of HIV-1 infection.
Direcciones Futuras
The synthesis of isoquinoline-1,3-dione compounds, including “2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione”, is a topic of ongoing research . The aim is to find simple, mild, green and efficient synthetic methods . This will stimulate the interest of readers to engage in research in this field .
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-13-9-7-12(8-10-13)19-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(19)22/h1-10,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOMACZFYPHXRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353575 |
Source


|
| Record name | 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642603 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione | |
CAS RN |
6914-99-4 |
Source


|
| Record name | 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)






![[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid](/img/structure/B1299052.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)



![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)